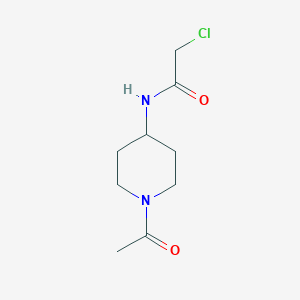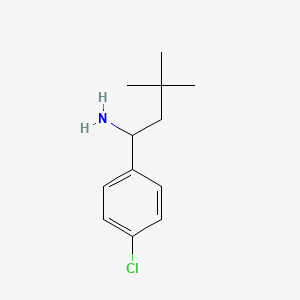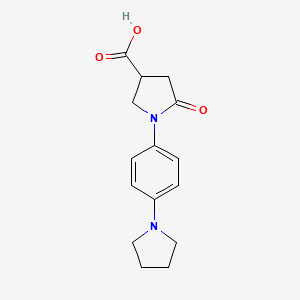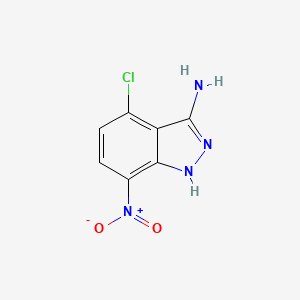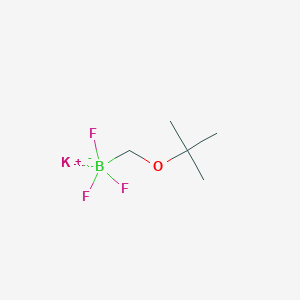
Methyl-2-(4-Amino-1H-pyrazol-1-yl)acetat-Hydrochlorid
Übersicht
Beschreibung
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, also known as MPAH, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 194.63 g/mol, and is soluble in water and methanol. MPAH has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
Pyrazol-haltige Verbindungen sind für ihre vielfältigen pharmakologischen Wirkungen bekannt . Sie haben eine breite Palette von Anwendungen in der medizinischen Chemie und Wirkstoffforschung . So haben beispielsweise einige Hydrazin-gekoppelten Pyrazole potente Antileishmanien- und Antimalaria-Aktivitäten gezeigt .
Agrochemie
Im Bereich der Agrochemie werden Pyrazol-Derivate aufgrund ihrer verschiedenen biologischen Aktivitäten häufig eingesetzt .
Koordinationschemie
Pyrazole finden auch Anwendung in der Koordinationschemie . Sie können als Liganden wirken und mit Metallionen koordinieren, um komplexe Strukturen zu bilden .
Organometallchemie
In der Organometallchemie werden Pyrazole als Bausteine für die Synthese verschiedener organometallischer Verbindungen verwendet .
Synthese von bioaktiven Chemikalien
Pyrazole werden häufig als Gerüste bei der Synthese von bioaktiven Chemikalien eingesetzt . Sie werden bei der Synthese einer Vielzahl von bioaktiven Verbindungen mit potentiellen therapeutischen Anwendungen eingesetzt .
Antileishmanien- und Antimalaria-Aktivitäten
Spezielle Pyrazol-Derivate haben potente Antileishmanien- und Antimalaria-Aktivitäten gezeigt . Beispielsweise zeigte Verbindung 13 eine überlegene Antipromastigoten-Aktivität . Darüber hinaus zeigten die Zielverbindungen 14 und 15 bessere Hemmeffekte gegen Plasmodium berghei .
Entzündungshemmende Aktivität
Neue Pyrazol-Derivate wurden synthetisiert und auf ihre entzündungshemmende Aktivität untersucht .
Molekulardokking-Studien
Molekulardokking-Studien wurden an Pyrazol-Derivaten durchgeführt, um ihre potente in-vitro-Antipromastigoten-Aktivität zu begründen . Diese Studien liefern Einblicke in die Wechselwirkungen zwischen diesen Verbindungen und ihren Zielproteinen .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Biochemische Analyse
Biochemical Properties
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and transferases, influencing their activity. The compound’s pyrazole ring structure allows it to form hydrogen bonds and hydrophobic interactions with active sites of enzymes, thereby modulating their catalytic functions . Additionally, it can interact with proteins involved in signal transduction pathways, affecting cellular responses.
Cellular Effects
The effects of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular proliferation . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions and energy production within cells.
Molecular Mechanism
At the molecular level, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolic processes. At higher doses, it may induce toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of intermediate metabolites that can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, allowing its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can significantly impact its biochemical activity and the overall cellular response.
Eigenschaften
IUPAC Name |
methyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOVVLLUZBQJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6647-89-8 | |
| Record name | methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






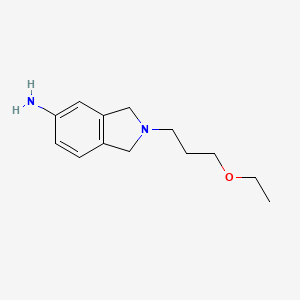
![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)

![N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1420140.png)

![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1420142.png)
